1'-(1H-1,3-benzodiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
Description
The compound 1'-(1H-1,3-benzodiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one features a spirocyclic core integrating benzofuran and piperidine moieties, with a 1,3-benzodiazole (benzimidazole) substituent at the 1' position.
Properties
IUPAC Name |
1'-(3H-benzimidazole-5-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-18(13-6-7-16-17(10-13)22-12-21-16)23-9-3-8-20(11-23)15-5-2-1-4-14(15)19(25)26-20/h1-2,4-7,10,12H,3,8-9,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPKUDGKZOYRMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=CC4=C(C=C3)N=CN4)C5=CC=CC=C5C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(1H-1,3-benzodiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and benzofuran intermediates, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1’-(1H-1,3-benzodiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1’-(1H-1,3-benzodiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Possible applications in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 1’-(1H-1,3-benzodiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities .
Comparison with Similar Compounds
Core Structural Variations
The spiro[benzofuran-piperidine] framework is shared among several analogs, but substituents at the 1' position critically influence their properties:
Key Observations :
- Fluorinated derivatives (e.g., 5-Fluoro-3H-spiro[...]-3-one) prioritize lipophilicity and metabolic stability, advantageous for CNS-targeting probes .
- The benzyl-fluoroethyl analog in demonstrates the importance of substituent flexibility in receptor binding, with the fluoroethyl group enabling radiolabeling for PET imaging .
Biological Activity
The compound 1'-(1H-1,3-benzodiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a unique spirocyclic structure that combines the properties of benzodiazole and benzofuran moieties. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's IUPAC name highlights its complex structure, which contributes to its diverse biological activities. The spiro configuration allows for unique interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C20H16N2O3 |
| Molecular Weight | 336.36 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The benzodiazole moiety is known for its ability to modulate enzyme activity and receptor interactions. Key mechanisms include:
- Inhibition of Cyclooxygenase (COX) : This leads to anti-inflammatory effects by reducing prostaglandin synthesis.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. For instance, it has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 25.72 ± 3.95 | Induces apoptosis |
| U87 (glioblastoma) | 45.2 | Significant cytotoxicity |
Antimicrobial Properties
The compound also exhibits antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting DNA replication.
| Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.030 |
Study 1: Anticancer Efficacy
A study conducted on tumor-bearing mice showed that the administration of the compound significantly suppressed tumor growth compared to control groups. The results indicated that the compound could be a promising candidate for further development in cancer therapy.
Study 2: Antioxidant Activity Assessment
Using the ABTS Radical Cation Decolorization Assay, the compound demonstrated substantial antioxidant activity with a percentage inhibition comparable to standard antioxidants like ascorbic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
